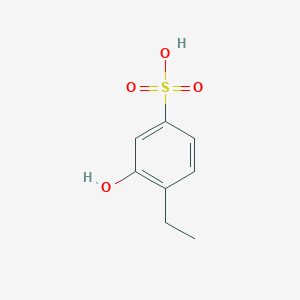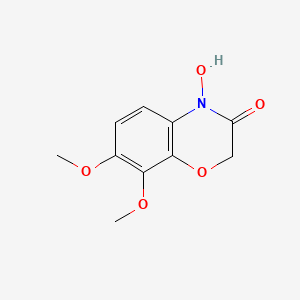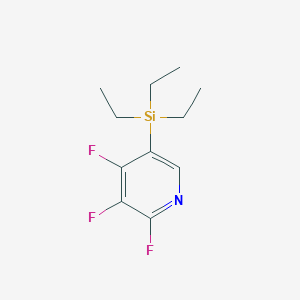![molecular formula C24H36OSi B14188563 [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 868701-00-2](/img/structure/B14188563.png)
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It features a phenyl group attached to a nona-1,5-diyn-1-yl chain, which is further connected to a tri(propan-2-yl)silane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane typically involves the coupling of a phenyl-substituted alkyne with a silane derivative. The reaction conditions often require the use of a palladium catalyst to facilitate the coupling process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group or the silane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different degrees of hydrogenation.
Applications De Recherche Scientifique
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.
Mécanisme D'action
The mechanism of action of [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with various molecular targets. The phenyl group and the alkyne chain can participate in π-π interactions and conjugation, affecting the compound’s reactivity and stability. The silane moiety can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds and networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(methyl)silane
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(ethyl)silane
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(butyl)silane
Uniqueness
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane is unique due to its specific combination of a phenyl-substituted alkyne and a tri(propan-2-yl)silane group. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
868701-00-2 |
|---|---|
Formule moléculaire |
C24H36OSi |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
9-phenylnona-1,5-diynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H36OSi/c1-21(2)26(22(3)4,23(5)6)25-20-16-11-9-7-8-10-13-17-24-18-14-12-15-19-24/h12,14-15,18-19,21-23H,9-11,13,17H2,1-6H3 |
Clé InChI |
XXAVOTFPFVBEDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC#CCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)
![1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14188485.png)
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-](/img/structure/B14188501.png)
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)

![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)

![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)

silane](/img/structure/B14188542.png)

